2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves the protection of the amine group through the formation of a carbamate. This protection is achieved by the addition of the tert-butoxycarbonyl group, which can be removed under acidic conditions to yield the free amine . The molecular targets and pathways involved include the formation of stable intermediates that prevent unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the Boc group for protection and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and have similar protective properties.
Uniqueness
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-8-17(15(20)21-16(2,3)4)9-12-7-11(14(18)19)5-6-13(10)12/h5-7,10H,8-9H2,1-4H3,(H,18,19) |
InChI Key |
VEWPSVYNOLKPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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